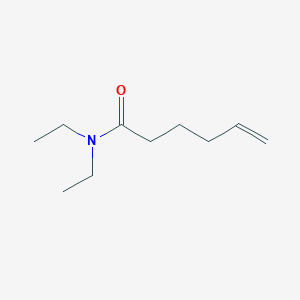
5-Hexenamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenamide, N,N-diethyl- is an organic compound belonging to the class of amides It features a hexenamide backbone with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hexenamide, N,N-diethyl- can be synthesized through the reaction of hexenoyl chloride with diethylamine. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The process can be carried out in an inert solvent like diethyl ether or toluene to control the reaction rate and manage the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the Schotten-Baumann reaction is often employed. This method involves the reaction of hexenoyl chloride with diethylamine in the presence of aqueous sodium hydroxide. The use of a base helps to neutralize the hydrochloric acid formed and facilitates the formation of the desired amide .
Chemical Reactions Analysis
Types of Reactions
5-Hexenamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
5-Hexenamide, N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of amide-containing drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hexenamide, N,N-diethyl- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylhexanamide
- N,N-Diethylbenzamide
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
Uniqueness
5-Hexenamide, N,N-diethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and industry .
Properties
CAS No. |
58733-55-4 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N,N-diethylhex-5-enamide |
InChI |
InChI=1S/C10H19NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4H,1,5-9H2,2-3H3 |
InChI Key |
CMYZQHRDZKGKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


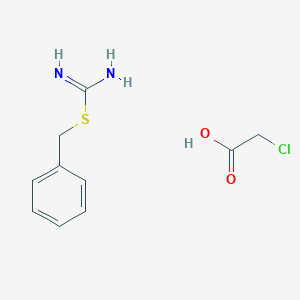
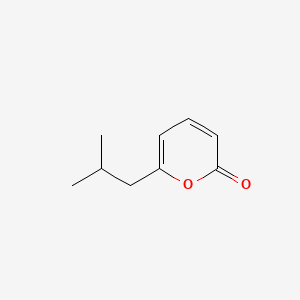

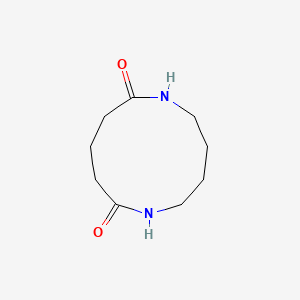
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)
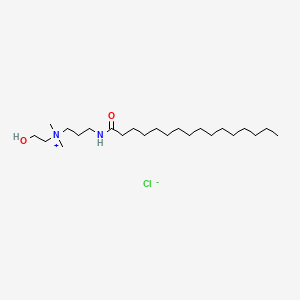
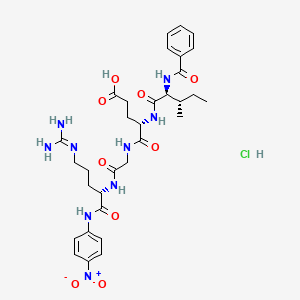
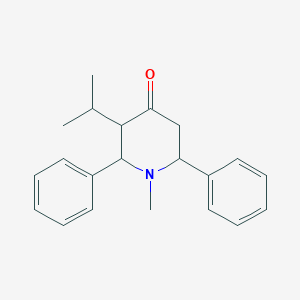
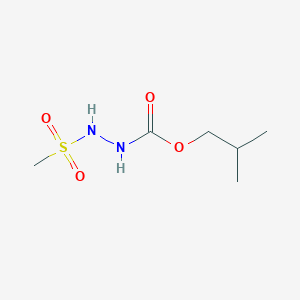
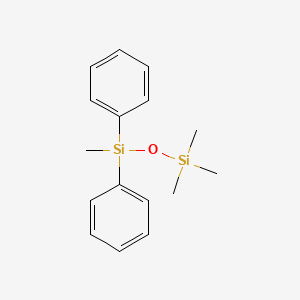

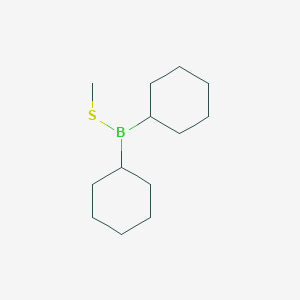

![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)
